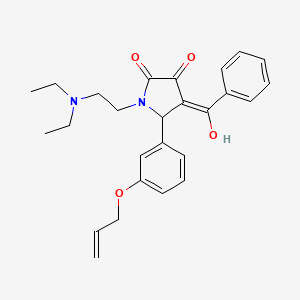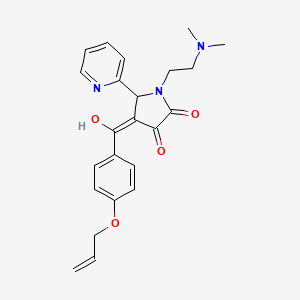methyl}quinolin-8-OL CAS No. 622791-99-5](/img/structure/B3407338.png)
7-{[4-(2-Fluorophenyl)piperazin-1-YL](pyridin-2-YL)methyl}quinolin-8-OL
Overview
Description
The compound “7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various analytical techniques such as 1H NMR, 13C NMR, and LC/MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, one study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the compound’s molecular formula is C25H23FN4O, and its average mass is 414.475 Da .Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ents . These inhibitors can reduce the maximum rate of nucleoside uptake without affecting the affinity of the transporters for the nucleosides . This suggests that these compounds may act as non-competitive inhibitors .
Biochemical Pathways
Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce cell viability , suggesting that this compound may have similar cytotoxic effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL are not fully understood yet. It has been found that similar compounds have shown inhibitory effects on Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Cellular Effects
The cellular effects of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL are currently under investigation. Studies on similar compounds have shown that they can affect the uptake of uridine in cells .
Molecular Mechanism
The molecular mechanism of action of 7-{4-(2-Fluorophenyl)piperazin-1-YLmethyl}quinolin-8-OL is not fully understood. Similar compounds have been found to inhibit ENTs in a non-competitive and irreversible manner .
properties
IUPAC Name |
7-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-20-7-1-2-9-22(20)29-14-16-30(17-15-29)24(21-8-3-4-12-27-21)19-11-10-18-6-5-13-28-23(18)25(19)31/h1-13,24,31H,14-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZBEGBWBYWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-methyl 4-(2-(benzo[d]oxazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B3407284.png)

![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B3407297.png)






